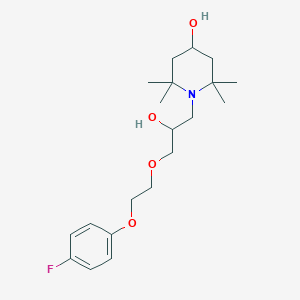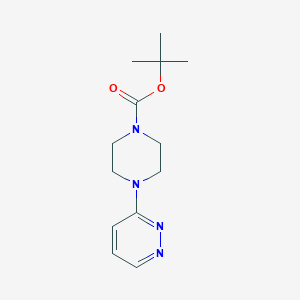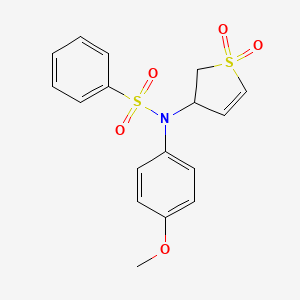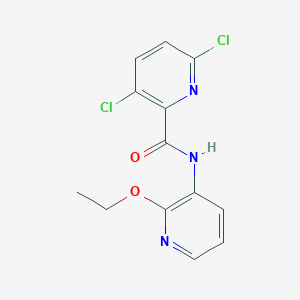
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is C17H27N3O2S. The molecular weight is 337.48. The structure includes a cyclohexyl group, a morpholino group, a thiophen-2-yl group, and a urea group .Physical And Chemical Properties Analysis
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a powder . Its melting point is between 125-126 °C . The compound is soluble in water .Applications De Recherche Scientifique
Enzyme Inhibition
Compounds similar to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea have been evaluated for their enzyme inhibitory activities, particularly as acetylcholinesterase inhibitors. These compounds, designed with flexible spacers and substituents like cyclohexyl groups, showed potential in inhibiting enzyme activity, which is crucial in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Nucleic Acid Interaction
Research has also explored the specificity of compounds structurally related to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea in modifying nucleic acids, such as uridine and guanosine residues in RNA, demonstrating their potential in studying RNA structure and function (Chang et al., 1972).
Antimicrobial Activity
A series of compounds incorporating s-triazine moiety and morpholine, similar to the compound , have shown antimicrobial properties. These compounds, synthesized through reactions involving thiophene-2-ethyl thiourea, exhibited in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007).
Organic Synthesis and Chemical Reactivity
The compound and its analogs have been utilized in organic synthesis, demonstrating the versatility of these molecules in creating various chemical structures. For instance, the synthesis of active metabolites of potent inhibitors involves complex chemical reactions where compounds like 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea could play a crucial role in forming key intermediates (Chen et al., 2010).
Corrosion Inhibition
In the field of materials science, similar compounds have been investigated for their corrosion inhibition properties. Studies have shown that urea derivatives can effectively inhibit corrosion in metals, which is valuable in extending the lifespan of metal structures and components in various industries (Mistry et al., 2011).
Safety and Hazards
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPAGKTQGNCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)


![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2605649.png)
